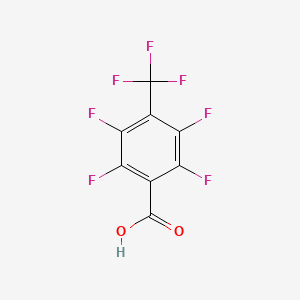

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRQVXQXFLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380254 | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-22-8 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, a key building block in the development of advanced pharmaceutical and agrochemical compounds. This document details the primary synthetic methodology, potential alternative routes, and includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable synthon for the design of novel therapeutic agents and specialized materials. This guide focuses on providing practical, in-depth information for the laboratory-scale synthesis of this compound.

Primary Synthetic Route: Reaction of Perfluoro-p-xylene with Trifluoroacetic Acid and Antimony Pentafluoride

The most prominently documented method for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid proceeds from perfluoro-p-xylene (octafluorotoluene). This approach, detailed by Zonov, Karpov, and Platonov, involves the reaction with trifluoroacetic acid in the presence of antimony pentafluoride.[1]

Caption: Primary synthesis of the target compound from perfluoro-p-xylene.

Experimental Protocol

Materials:

-

Perfluoro-p-xylene (Octafluorotoluene)

-

Antimony pentafluoride (SbF₅)

-

Trifluoroacetic acid (CF₃COOH)

-

Hydrofluoric acid (HF)

-

Sulfur dioxide (SO₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of perfluoro-p-xylene in trifluoroacetic acid is prepared in a fluoroplastic reactor equipped with a magnetic stirrer.

-

Antimony pentafluoride is added to the solution.

-

The reaction mixture is stirred at 50 °C for 11 hours.

-

After cooling, the mixture is poured onto ice.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from dichloromethane.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Perfluoro-p-xylene | [1] |

| Reagents | SbF₅, CF₃COOH | [1] |

| Reaction Time | 11 hours | [1] |

| Reaction Temperature | 50 °C | [1] |

| Yield | 72% | [1] |

| Melting Point | 149-151 °C | |

| Appearance | White crystalline solid |

Potential Alternative Synthetic Routes

While the reaction of perfluoro-p-xylene is the most specifically documented route, other general synthetic strategies for fluorinated benzoic acids could potentially be adapted for the synthesis of the target molecule. These include the carboxylation of a Grignard reagent and the hydrolysis of a benzonitrile derivative.

Alternative Route 1: Grignard Reagent Carboxylation

This approach would involve the formation of a Grignard reagent from a suitable brominated precursor, followed by carboxylation with carbon dioxide.

Caption: A potential Grignard-based synthesis pathway.

A general protocol for the synthesis of benzoic acid via a Grignard reaction involves the slow addition of the aryl bromide to magnesium turnings in an anhydrous ether solvent, followed by the addition of the resulting Grignard reagent to crushed dry ice. The reaction is then quenched with a strong acid.

Alternative Route 2: Hydrolysis of Benzonitrile

Another potential route is the hydrolysis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile. This method is a common way to prepare carboxylic acids from nitriles.

References

An In-depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical and Physical Properties

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a substituted quinazolinone with a chemical structure that imparts significant biological activity. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from closely related analogs and computational predictions.

| Property | Value (Predicted/Inferred) | Citation(s) |

| Molecular Formula | C₉H₈BrN₃O | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| IUPAC Name | 2-amino-5-bromo-6-methylquinazolin-4(3H)-one | |

| Appearance | Expected to be a solid, likely a powder. | [1] |

| Solubility | Likely soluble in DMSO and DMF, with limited solubility in methanol and water. | [1] |

| Melting Point | Not specifically reported; related compounds have melting points in the range of 180-280 °C. | [1][2] |

| LogP | Predicted to be in the range of 1.5 - 2.5. | |

| Topological Polar Surface Area (TPSA) | Approximately 71.8 Ų |

Synthesis and Spectroscopic Analysis

The synthesis of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one can be achieved through established methods for quinazolinone ring formation. A common and effective route involves the condensation of a substituted anthranilic acid derivative.

General Synthetic Pathway

A plausible synthetic route starts from 2-amino-4-bromo-5-methylbenzoic acid, which is first reacted with a cyanating agent to form the corresponding 2-cyano derivative. Subsequent cyclization in the presence of a base and a source of ammonia leads to the formation of the desired 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.

Caption: General synthetic pathway for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.

Experimental Protocol: Niementowski Reaction (Analogous Synthesis)

A widely used method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. The following is a representative protocol for a related compound that can be adapted.[3]

-

A mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess, ~10-20 equivalents) is heated at 120-130 °C for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The structure of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one can be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include distinct singlets for the methyl and amino protons, and aromatic protons with coupling patterns consistent with the substitution on the benzene ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the carbon atoms of the quinazoline core, and the methyl carbon. For similar 6-bromo quinazolinone derivatives, characteristic carbon signals have been reported.[4]

-

IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1690 cm⁻¹), and C-Br stretching.[5][6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are a well-established class of compounds with a broad range of biological activities, most notably as anticancer agents.[7][8] The presence of a bromine atom at the 5-position and a methyl group at the 6-position is anticipated to modulate the biological activity of the 2-aminoquinazolin-4(3H)-one scaffold.

Anticancer Activity

Substituted quinazolinones have demonstrated potent cytotoxic activity against various cancer cell lines.[4] This activity is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[9][10]

Mechanism of Action: Inhibition of EGFR Signaling Pathway

Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors.[9][11][12] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[11][13]

Caption: Inhibition of the EGFR signaling pathway by 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.

Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer and is a target for quinazolinone derivatives.[10][14][15] Inhibition of PI3K by these compounds can lead to the suppression of Akt and mTOR activity, ultimately inducing apoptosis and inhibiting cell growth.[10][16]

References

- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]

- 2. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mediresonline.org [mediresonline.org]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. The information is intended to support research and development activities in chemistry and drug discovery.

Chemical Identity and Properties

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid. Its fundamental chemical information is summarized in the table below.

| Property | Value |

| Chemical Name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid |

| CAS Number | 5216-22-8 |

| Molecular Formula | C₈HF₇O₂ |

| Molecular Weight | 262.08 g/mol |

Molecular Structure

The core of this molecule is a benzene ring, heavily substituted with electron-withdrawing fluorine atoms and a trifluoromethyl group. This substitution pattern significantly influences the electronic properties and reactivity of the benzoic acid moiety.

Caption: Molecular structure of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.

Synthesis

A documented method for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid involves the reaction of perfluoro-p-xylene.[1]

Experimental Protocol: Synthesis from Perfluoro-p-xylene

A detailed experimental protocol for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is described in the Journal of Fluorine Chemistry.[1] The synthesis involves the reaction of perfluoro-p-xylene with antimony pentafluoride in trifluoroacetic acid.[1]

Reaction Scheme:

Caption: Synthesis of the target compound.

Procedure: While the full experimental details require access to the cited journal, the key reaction conditions are a temperature of 50°C for 11 hours, yielding the product in 72% yield.[1]

Spectroscopic Data

Detailed spectroscopic data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is not widely available in public databases. Characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a signal for the acidic proton of the carboxylic acid.

-

¹³C NMR would provide information on the carbon skeleton.

-

¹⁹F NMR is crucial for this molecule and would show distinct signals for the aromatic fluorine atoms and the trifluoromethyl group, with characteristic coupling patterns.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F bond vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Potential Applications

Given its highly fluorinated structure, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a potential building block in several areas of chemical research and development:

-

Pharmaceuticals: Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity. This molecule could serve as a precursor for the synthesis of novel drug candidates.

-

Agrochemicals: The introduction of fluorine can impart desirable properties to pesticides and herbicides.

-

Materials Science: Polytetrafluoroethylene (Teflon) is a well-known fluoropolymer. This benzoic acid derivative could be explored as a monomer or additive in the development of new high-performance polymers.

Logical Relationships in Drug Discovery

The development of a new chemical entity like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid for drug discovery follows a logical progression.

Caption: Drug development workflow.

Conclusion

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a synthetically accessible, highly fluorinated molecule with potential for a range of applications, particularly in the life sciences and materials science. Further detailed characterization of its physicochemical and biological properties is warranted to fully explore its utility. The provided synthesis information serves as a starting point for researchers interested in working with this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorinated benzoic acids (PFBAs), a subgroup of per- and polyfluoroalkyl substances (PFAS), are organofluorine compounds characterized by a benzene ring where hydrogen atoms are partially or fully substituted by fluorine, and appended with a carboxylic acid functional group. Their unique properties, stemming from the high electronegativity and stability of the carbon-fluorine bond, have led to their use in various industrial and research applications. However, their persistence in the environment and potential toxicological effects necessitate a thorough understanding of their physical and chemical characteristics. This guide provides an in-depth overview of the core physicochemical properties of PFBAs, detailed experimental protocols for their determination, and visual representations of key concepts to aid researchers and drug development professionals.

Physical Properties of Perfluorinated Benzoic Acids

The physical properties of perfluorinated benzoic acids are significantly influenced by the degree of fluorination and the length of the perfluoroalkyl chain, where applicable. The strong intermolecular forces resulting from the highly polarized C-F bonds contribute to their unique characteristics.

Quantitative Physical Data

The following tables summarize key physical property data for several common perfluorinated benzoic acids.

Table 1: Melting Point, Boiling Point, and Density of Selected Perfluorinated Benzoic Acids

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Perfluorobutanoic Acid (PFBA) | C₄HF₇O₂ | -17.5[1] | 120-121[1][2] | 1.64-1.651[1][2] |

| Perfluoropentanoic Acid (PFPeA) | C₅HF₉O₂ | - | - | - |

| Perfluorohexanoic Acid (PFHxA) | C₆HF₁₁O₂ | - | - | - |

| Perfluoroheptanoic Acid (PFHpA) | C₇HF₁₃O₂ | - | - | - |

| Perfluorooctanoic Acid (PFOA) | C₈HF₁₅O₂ | 54.3[1] | 188[1] | 1.8[1] |

| Perfluorononanoic Acid (PFNA) | C₉HF₁₇O₂ | - | - | - |

| Perfluorodecanoic Acid (PFDA) | C₁₀HF₁₉O₂ | 77-81[3][4] | 218[3][4] | ~1.707 |

| Perfluoroundecanoic Acid (PFUnA) | C₁₁HF₂₁O₂ | 104[5] | 160 (at 60 mmHg)[6] | - |

| Perfluorododecanoic Acid (PFDoA) | C₁₂HF₂₃O₂ | - | - | - |

| Pentafluorobenzoic Acid | C₇HF₅O₂ | 100-102[1][7][8] | 220[1][7][8] | 1.942[1][7] |

Table 2: Acidity, Solubility, and Vapor Pressure of Selected Perfluorinated Benzoic Acids

| Compound Name | pKa | Water Solubility | Vapor Pressure |

| Perfluorobutanoic Acid (PFBA) | ~0.17[9] | High[2] | - |

| Perfluoropentanoic Acid (PFPeA) | - | - | - |

| Perfluorohexanoic Acid (PFHxA) | - | - | - |

| Perfluoroheptanoic Acid (PFHpA) | - | - | - |

| Perfluorooctanoic Acid (PFOA) | -0.27 ± 0.18[10] | - | 0.017 mmHg at 20°C[1] |

| Perfluorononanoic Acid (PFNA) | - | - | - |

| Perfluorodecanoic Acid (PFDA) | ~0.52 (Predicted)[4] | - | -0.99 ± 0.01 (log Psd at 298.15 K (Pa))[11] |

| Perfluoroundecanoic Acid (PFUnA) | - | - | - |

| Perfluorododecanoic Acid (PFDoA) | - | - | - |

| Pentafluorobenzoic Acid | 1.48-1.60[1][7] | Very Soluble[1][7] | - |

Chemical Properties of Perfluorinated Benzoic Acids

The chemical behavior of perfluorinated benzoic acids is dominated by the strong electron-withdrawing effect of the fluorine atoms, which significantly increases the acidity of the carboxylic acid group and influences the reactivity of the aromatic ring.

Acidity (pKa)

Perfluorinated benzoic acids are significantly stronger acids than their non-fluorinated counterparts. The fluorine atoms inductively withdraw electron density, stabilizing the carboxylate anion and facilitating proton dissociation. pKa values for many perfluorinated carboxylic acids are below zero, indicating they are very strong acids.[4][10][12]

Thermal Decomposition

Perfluorinated carboxylic acids are thermally stable but will decompose at elevated temperatures. The decomposition pathways can be complex, often initiated by decarboxylation. For instance, perfluorooctanoic acid (PFOA) has been shown to decompose rapidly in the presence of borosilicate glass at 307°C, yielding products such as 1-H perfluoroheptane and perfluoroheptene.[1]

Reactivity

The perfluorinated aromatic ring is generally resistant to electrophilic substitution due to its electron-deficient nature. However, nucleophilic substitution of a fluorine atom, particularly at the para position, can occur.[1] Pentafluorobenzoic acid, for example, can undergo substitution reactions at the para-position, which is a useful method for anchoring the molecule to surfaces.[1][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the properties of perfluorinated benzoic acids.

Determination of pKa by ¹⁹F-NMR Spectroscopy

This method relies on the change in the ¹⁹F NMR chemical shift of the fluorine atoms adjacent to the carboxylic acid group as a function of pH.

Methodology:

-

Sample Preparation: Prepare a series of buffered solutions of the perfluorinated benzoic acid at a constant concentration (e.g., 0.1-1.0 mM) across a wide pH range (e.g., pH 0.26–7.79).[13] A non-reactive internal reference standard, such as trifluoromethanesulfonate, should be added to each sample.[13]

-

NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K).

-

Data Analysis: Plot the change in the ¹⁹F chemical shift (Δδ) of the fluorine nucleus closest to the carboxyl group against the pH of the solution.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.[4][13]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of melting points.

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of the dry perfluorinated benzoic acid into a hermetically sealed aluminum DSC pan.[14] Prepare an empty sealed pan to serve as a reference.[14]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5-10 K/min) over a temperature range that encompasses the expected melting point.[15]

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram.[16] The area under the peak corresponds to the enthalpy of fusion.[15][16]

Determination of Vapor Pressure by the Knudsen Effusion Method

This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the solid perfluorinated benzoic acid into a Knudsen effusion cell with a known orifice area.[17]

-

Experimental Setup: Place the cell in a vacuum chamber and heat it to a constant, known temperature.

-

Mass Loss Measurement: Monitor the mass loss of the sample over time using a highly sensitive microbalance.[17]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass, and A is the orifice area.[17]

Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to their lack of a strong chromophore, PFBAs often require derivatization to be detected by UV-Vis spectroscopy.

Methodology:

-

Sample Preparation and Extraction: For aqueous samples, solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering matrix components.[11][18] Weak anion exchange cartridges are often employed for this purpose.[11]

-

Derivatization: React the extracted PFBAs with a UV-active derivatizing agent. For example, 3-bromoacetyl coumarin can be used to form fluorescent esters that are readily detectable.[18] Another approach involves a carbodiimidization reaction to couple the PFBA with a UV-responsive molecule like 3,4-diphenylamine.[11]

-

HPLC Analysis:

-

Quantification: A calibration curve is constructed using standards of the derivatized PFBAs to quantify the analytes in the sample.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

PFBAs are not volatile enough for direct GC analysis and therefore require derivatization to convert them into more volatile forms.

Methodology:

-

Extraction: Similar to HPLC, SPE can be used for sample extraction and cleanup.[19]

-

Derivatization: The carboxylic acid group must be converted to a less polar, more volatile functional group. Common methods include:

-

Esterification: Reaction with an alcohol (e.g., methanol, isopropanol) under acidic catalysis to form the corresponding ester.[19]

-

Amidation: Reaction with an amine, such as 2,4-difluoroaniline, to form an amide.

-

Reaction with Diazomethane Derivatives: Diphenyl diazomethane can be used for rapid derivatization to form diphenylmethyl esters.[20]

-

-

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC.

-

Separation: A capillary column appropriate for the volatility of the derivatives is used for separation.

-

Detection: The mass spectrometer is used for detection and identification based on the characteristic mass fragmentation patterns of the derivatized PFBAs.

-

-

Quantification: Quantification is achieved using a calibration curve prepared from derivatized standards.

Mandatory Visualizations

Caption: General structure of a perfluorinated benzoic acid.

Caption: Experimental workflow for HPLC-UV analysis of PFBAs.

Caption: Simplified thermal decomposition pathway of a PFCA.

References

- 1. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. scranton.edu [scranton.edu]

- 3. Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction | Semantic Scholar [semanticscholar.org]

- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sfu.ca [sfu.ca]

- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation [mdpi.com]

- 20. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (CAS 5216-22-8). Due to the limited availability of experimentally derived public data, this guide presents a predictive analysis based on established spectroscopic principles and data from analogous fluorinated aromatic compounds. The information herein is intended to support research and development activities by providing a robust, data-driven profile of this compound.

Chemical Structure and Properties

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated derivative of benzoic acid. Its structure, featuring a perfluorinated phenyl ring with a trifluoromethyl substituent, imparts unique physicochemical properties relevant to drug design and materials science, including high lipophilicity and metabolic stability.

Table 1: General Properties of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid

| Property | Value |

| CAS Number | 5216-22-8 |

| Molecular Formula | C₈HF₇O₂ |

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Infrared (IR) Spectroscopy

The infrared spectrum is predicted to exhibit characteristic absorption bands for the carboxylic acid functional group, as well as strong absorptions corresponding to the C-F bonds of the aromatic ring and the trifluoromethyl group.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| 1700-1730 | Strong | C=O stretch of the carboxylic acid |

| 1200-1400 | Strong | C-F stretches of the aromatic ring |

| 1100-1200 | Strong | C-F stretches of the trifluoromethyl group |

| 900-1000 | Medium | O-H bend (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of this molecule, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.

A single proton signal is expected for the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10-13 | Singlet (broad) | 1H | -COOH |

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts will be significantly influenced by the fluorine substituents, and carbon-fluorine couplings are expected.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 160-165 | Singlet | C=O |

| 140-145 | Multiplet | C-F (aromatic) |

| 135-140 | Multiplet | C-F (aromatic) |

| 115-125 | Quartet (¹JCF ≈ 270-280 Hz) | -CF₃ |

| 105-115 | Multiplet | C-CF₃ (aromatic) |

The ¹⁹F NMR spectrum is predicted to show two distinct signals: one for the four equivalent aromatic fluorine atoms and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 5: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -65 | Singlet | -CF₃ |

| -135 to -145 | Multiplet | Aromatic F |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentation of the perfluorinated ring.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 262 | [M]⁺ |

| 217 | [M - COOH]⁺ |

| 193 | [M - CF₃]⁺ |

| 169 | [C₆F₄]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR)

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a multinuclear probe.

-

Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).

-

¹⁹F NMR: Proton-decoupled experiment. A common reference standard is CFCl₃ (δ = 0 ppm).

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI)

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate). For direct infusion, a dilute solution is prepared.

-

Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the key structural relationships and a general workflow for the spectroscopic analysis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid safety data sheet

An In-depth Technical Safety Guide for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid

This guide provides comprehensive safety information for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and general toxicological and safety guidelines.

Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.

| Identifier | Value |

| Product Name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid |

| CAS Number | 5216-22-8[1] |

| Molecular Formula | C8HF7O2 |

| Molecular Weight | 262.08 g/mol |

| Synonyms | Catalog number: QI-2774[1] |

Hazard Identification and Classification

The following table summarizes the hazard classification of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |

GHS Label Elements: [1]

-

Pictogram:

-

Signal Word: Warning

-

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340+P312, P305+P351+P338

-

Storage: Not specified in the primary source.

-

Disposal: Not specified in the primary source.

-

Toxicological Information

The Safety Data Sheet for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid indicates that specific quantitative toxicological data is not available for several endpoints.[1] The toxicological properties of this substance have not been thoroughly investigated.[1]

| Toxicological Endpoint | Data |

| Acute toxicity | No data available[1] |

| Skin irritation/corrosion | Causes skin irritation[1] |

| Eye damage/irritation | Causes serious eye irritation[1] |

| Respiratory or skin sensitization | May cause respiratory irritation[1] |

| Germ cell mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid are not available. This section describes generalized methodologies for the key toxicological endpoints identified.

Skin Irritation/Corrosion (General Protocol)

A standard in vivo skin irritation test, such as the OECD Test Guideline 404, is typically used.

-

Test Animals: Healthy, young adult albino rabbits are commonly used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance is applied to a small patch of skin.

-

The treated area is covered with a gauze patch.

-

The patch is removed after a set exposure period (e.g., 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Evaluation: The severity of the skin reactions is scored. The substance is classified based on the reversibility and severity of the observed skin lesions.

Serious Eye Damage/Eye Irritation (General Protocol)

The OECD Test Guideline 405 is a common method for assessing eye irritation.

-

Test Animals: Healthy, adult albino rabbits are typically used.

-

Procedure:

-

A measured amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

-

Evaluation: The ocular lesions are scored. Classification is based on the severity and persistence of the eye reactions.

Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Use in a well-ventilated area.[1]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Opened containers must be resealed carefully and kept upright to prevent leakage.[1]

First Aid Measures[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a spill of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.

Caption: A logical workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon monoxide and hydrogen fluoride may be formed.[1]

Ecological Information

There is no data available on the ecotoxicological effects of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.[1] This includes data on persistence and degradability, bioaccumulative potential, and mobility in soil.[1]

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of interest in various fields of chemical research and development. This document covers its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Properties

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated benzoic acid derivative. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid

| Property | Value | Source |

| CAS Number | 5216-22-8 | [1][2][3] |

| Molecular Formula | C₈HF₇O₂ | [1][2][3] |

| Molecular Weight | 262.08 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | 138-142 °C | Supplier Data |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | General Knowledge |

Commercial Availability

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is available from a number of chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically offered in various purities and quantities.

Table 2: Commercial Suppliers of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid

| Supplier | Purity | Available Quantities |

| Alachem Co., Ltd. | R&D to industrial use | Custom |

| Arctom Scientific | Reagent sizes and larger | Custom |

| Career Henan Chemica Co. | 95%~99.99% | Custom |

| ChemBlink | Not specified | Custom |

| ChemicalBook | Not specified | Custom |

| Fluorochem Ltd. | Not specified | Custom |

| P and M Invest Ltd. | Not specified | Custom |

| Santa Cruz Biotechnology | For proteomics research | Gram quantities |

| SynQuest Labs, Inc. | Not specified | Custom |

Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house or require knowledge of its formation for reaction planning. A key synthetic route involves the oxidation of perfluoro-p-xylene.

Experimental Protocol: Oxidation of Perfluoro-p-xylene

A documented method for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid involves the oxidation of perfluoro-p-xylene.[2] The reaction proceeds with the use of a strong oxidizing agent in an acidic medium.

Reagents and Materials:

-

Perfluoro-p-xylene

-

Antimony pentafluoride (SbF₅)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware for reflux and work-up

-

Appropriate personal protective equipment (PPE) for handling corrosive and toxic reagents

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine perfluoro-p-xylene with trifluoroacetic acid.

-

Carefully add antimony pentafluoride to the reaction mixture.

-

Heat the mixture to 50 °C and maintain this temperature for 11 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to quench the reaction and separate the product. This typically involves carefully pouring the reaction mixture into ice-water and then extracting the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.

A reported yield for this reaction is 72%.[2]

Caption: A diagram showing the protein prenylation pathway, a potential target for the title compound based on the activity of a close analog.

Conclusion

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is a readily available, highly fluorinated building block with potential for use in the development of new pharmaceuticals and advanced materials. While direct biological data is currently limited, the known activities of its structural analogs suggest that it could be a valuable tool for researchers exploring enzyme inhibition and other biological modulation. The synthetic route from perfluoro-p-xylene provides a clear path for its preparation in a laboratory setting. Further research into the biological effects of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

The Trifluoromethyl Group in Benzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds, particularly aromatic systems like benzoic acid, imparts a unique combination of properties that profoundly influence reactivity and biological activity. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in benzoic acids, focusing on its electronic effects, impact on acidity, and role in various chemical transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in drug discovery and chemical synthesis.

Introduction

Trifluoromethyl-substituted benzoic acids are a class of organic compounds that have garnered significant attention due to the profound impact of the trifluoromethyl group on their physicochemical properties. The CF₃ group is a strong electron-withdrawing substituent, which alters the electron density of the aromatic ring and the acidity of the carboxylic acid moiety.[1][2] These modifications are strategically employed in drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3][4] This guide will delve into the fundamental aspects of the reactivity of these important building blocks.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful electron-withdrawing effect through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma bond framework. This is the dominant electronic effect of the CF₃ group.

-

Resonance Effect (-M): While less significant than the inductive effect, the CF₃ group can participate in hyperconjugation, withdrawing electron density from the aromatic ring's pi system.

These electron-withdrawing properties deactivate the aromatic ring towards electrophilic substitution and influence the reactivity of the carboxylic acid group.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group. The trifluoromethyl group has significantly positive Hammett constants, confirming its strong electron-withdrawing nature.

| Substituent | σ_meta_ | σ_para_ |

| -CF₃ | 0.43 | 0.54 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from various standard texts on physical organic chemistry.

Impact on Acidity

The strong electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity of the benzoic acid proton. By pulling electron density away from the carboxylate group, it stabilizes the conjugate base (benzoate anion), thereby increasing the acidity of the parent acid. This is reflected in the lower pKa values of trifluoromethylbenzoic acids compared to benzoic acid.

Quantitative Acidity Data

| Compound | pKa |

| Benzoic Acid | 4.20[1][3][4] |

| 2-(Trifluoromethyl)benzoic Acid | ~3.20[5] |

| 3-(Trifluoromethyl)benzoic Acid | 3.77[6] |

| 4-(Trifluoromethyl)benzoic Acid | 3.69 (Predicted)[7] |

The pKa is a measure of acidity; a lower pKa value indicates a stronger acid.

Reactivity and Chemical Transformations

The trifluoromethyl group influences the reactivity of both the carboxylic acid functionality and the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid group of trifluoromethylbenzoic acids undergoes typical reactions such as esterification, amide formation, and conversion to acid chlorides. The increased acidity can influence the rates of these reactions.

Esterification of trifluoromethylbenzoic acids can be achieved via Fischer esterification, where the acid is reacted with an alcohol in the presence of a strong acid catalyst. The general mechanism is a nucleophilic acyl substitution.

Amides can be readily synthesized from trifluoromethylbenzoic acids by reacting them with amines, often in the presence of a coupling agent or after conversion to a more reactive acid chloride.

Reactions Involving the Trifluoromethyl Group

While generally stable, the trifluoromethyl group can participate in certain reactions, particularly under harsh conditions. One notable transformation is the conversion of the carboxylic acid group to a trifluoromethyl group.

Applications in Drug Discovery: The Case of Celecoxib

Trifluoromethyl-containing benzoic acids are pivotal building blocks in the synthesis of numerous pharmaceuticals. A prominent example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. The trifluoromethyl group in Celecoxib is crucial for its binding affinity and selectivity for the COX-2 enzyme.

COX-2 Signaling Pathway and Inhibition by Celecoxib

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂, which is a precursor to various pro-inflammatory prostaglandins. Celecoxib selectively binds to and inhibits COX-2, thereby blocking the production of these inflammatory mediators.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzoic acid from p-Trifluorobenzaldehyde

Materials:

-

p-Trifluorobenzaldehyde (1 mmol)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.003 mmol)

-

Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O, 0.003 mmol)

-

Deionized water (2 mL)

-

Oxygen balloon

Procedure:

-

To a 15 mL glass reaction tube, add p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), Co(OAc)₂·4H₂O (0.003 mmol), and water (2 mL).

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the crude solid product by centrifugation.

-

Wash the solid with 3 mL of water via ultrasonication, followed by centrifugation.

-

Dry the product to a constant weight to obtain 4-(trifluoromethyl)benzoic acid.[4]

Synthesis of N-Benzyl-4-(trifluoromethyl)benzamide

Materials:

-

4-(Trifluoromethyl)benzoic acid (100 mg)

-

Triphenylphosphine (210 mg)

-

N-Chlorophthalimide (145 mg)

-

Benzylamine (170 mg)

-

Toluene (3 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, combine 4-(trifluoromethyl)benzoic acid (100 mg), triphenylphosphine (210 mg), and N-chlorophthalimide (145 mg).

-

Add toluene (3 mL) and stir the solution for 1 minute.

-

Add benzylamine (170 mg) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12 hours.

-

After the reaction, dissolve the crude mixture in 10 mL of ethyl acetate.

-

Wash the organic solution with saturated sodium bicarbonate solution (8 mL) and then with brine (8 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate N-benzyl-4-(trifluoromethyl)benzamide.[8]

Fischer Esterification of Benzoic Acid with Methanol (General Protocol)

Materials:

-

Benzoic acid (or trifluoromethylbenzoic acid)

-

Methanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the benzoic acid derivative in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for an appropriate amount of time (e.g., 30 minutes to several hours, reaction progress can be monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the methyl ester.[8][9]

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity of benzoic acids, primarily through its strong electron-withdrawing nature. This effect enhances the acidity of the carboxylic acid and modifies the reactivity of the aromatic ring, making trifluoromethylbenzoic acids versatile building blocks in organic synthesis. Their importance is particularly evident in the field of drug discovery, where the unique properties imparted by the CF₃ group are leveraged to design potent and selective therapeutic agents. The experimental protocols and data presented in this guide offer a practical resource for researchers working with these valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. studylib.net [studylib.net]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

A Technical Guide to the Electronic Properties of Polyfluorinated Aromatic Compounds for Researchers and Drug Development Professionals

Introduction

Polyfluorinated aromatic compounds (PFACs) represent a class of molecules of profound interest in materials science, agrochemistry, and particularly in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into an aromatic scaffold imparts unique and often highly desirable electronic properties that can significantly modulate a molecule's physicochemical characteristics, metabolic stability, and biological activity.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a subtle yet powerful tool for fine-tuning molecular properties.[2][3] This guide provides an in-depth exploration of the core electronic principles governing PFACs, details experimental and computational methods for their characterization, and discusses the implications of these properties in the context of modern drug discovery.

Core Electronic Principles of Aromatic Fluorination

The electronic influence of fluorine on an aromatic ring is a nuanced interplay of two primary, opposing effects: a strong inductive effect and a weaker mesomeric (or resonance) effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect through the sigma (σ) bond framework.[4][5] This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and decreasing the electron density, particularly at the carbon atom directly attached to the fluorine (the ipso-carbon) and, to a lesser extent, the ortho and meta positions.[4][6] This inductive withdrawal is a key factor in the increased acidity and altered redox potentials of fluorinated aromatics.

-

Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect.[4][6] This donation increases electron density, primarily at the ortho and para positions.[7] However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this +M effect is significantly weaker than the -I effect.[4][7]

The net result is that fluorine is considered a deactivating group in electrophilic aromatic substitution (due to the dominant -I effect) but an ortho, para-director (due to the directing influence of the +M effect).[4][6][7] This duality is central to understanding the reactivity and interaction profile of PFACs.

Quantitative Electronic Parameters

The electronic effects of fluorination can be quantified using several key parameters. The following tables summarize these values for various fluorinated substituents, providing a basis for comparison and prediction in molecular design.

Table 1: Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds.[8] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta_ (σm) | σ_para_ (σp) |

| -F | 0.34 | 0.06 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.38 | 0.35 |

| -SCF₃ | 0.40 | 0.50 |

| -SO₂CF₃ | 0.78 | 0.93 |

Data compiled from various sources, including Hammett constant databases.[9][10][11]

Table 2: Acidity (pKa) of Selected Fluorinated Aromatic Compounds

Fluorination significantly increases the acidity of nearby functional groups due to the powerful inductive electron withdrawal, which stabilizes the resulting conjugate base.[3][12] This effect is particularly pronounced in polyfluorinated compounds.

| Compound | pKa in Water | pKa in Acetonitrile |

| Phenol | 9.95 | 27.0 |

| 4-Fluorophenol | 9.81 | 25.8 |

| Pentafluorophenol | 5.5 | 18.2 |

| Benzoic Acid | 4.20 | 20.7 |

| 4-Fluorobenzoic Acid | 4.14 | 20.5 |

| Pentafluorobenzoic Acid | 1.48 | 14.5 |

| Toluene | ~43 | - |

| (Trifluoromethyl)benzene | ~37 | - |

| Bis(trifluoromethyl)sulfonimide | -0.3 | 0.3 |

Data compiled from various sources.[12][13][14]

Table 3: Redox Potentials of Fluorinated Aromatic Compounds

The electron-withdrawing nature of fluorine makes polyfluorinated aromatic compounds more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to their non-fluorinated analogues.[15]

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |

| Benzene | +2.3 | -3.4 |

| Fluorobenzene | +2.2 | -3.1 |

| Hexafluorobenzene | > +3.0 | -2.3 |

| Naphthalene | +1.3 | -2.5 |

| Octafluoronaphthalene | +2.0 | -1.5 |

Note: Values are approximate and can vary significantly with solvent and experimental conditions.

Experimental Characterization Techniques

A variety of experimental techniques are employed to probe the electronic properties of PFACs. Detailed protocols for three key methods are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, providing direct insight into the energies of its frontier molecular orbitals (HOMO and LUMO).[16]

Experimental Protocol:

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, and deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Preparation: Prepare a 1-5 mM solution of the polyfluorinated aromatic compound in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[16]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Using a potentiostat, apply a potential sweep starting from a value where no faradaic current is observed, scanning to a potential past the redox event, and then reversing the scan direction back to the starting potential.[17] A typical scan rate is 100 mV/s.

-

Internal Reference: After recording the voltammogram of the analyte, add an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record a new voltammogram.

-

Data Analysis: Determine the half-wave potential (E₁/₂) for the redox events from the cyclic voltammogram. The E₁/₂ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. Reference the measured potentials against the internal standard.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals (e.g., π → π*).[18][19] The position of the absorption maximum (λ_max_) provides information about the energy gap between the ground and excited states.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., cyclohexane, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the polyfluorinated aromatic compound. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units). A typical starting concentration is 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the absorbance of the solvent and cuvette.

-

Sample Measurement: Rinse the cuvette with the analyte solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-400 nm for many aromatic compounds) and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max_). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl). Substitution on the aromatic ring can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts in λ_max_.[19][20]

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly DFT, are powerful tools for predicting and rationalizing the electronic properties of molecules. They can be used to calculate orbital energies (HOMO/LUMO), electrostatic potential surfaces, and dipole moments.[21][22]

Computational Workflow:

-

Structure Building: Construct a 3D model of the target polyfluorinated aromatic compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).

-

Frequency Calculation: After optimization, run a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides thermodynamic data.

-

Single-Point Energy Calculation: For more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Property Analysis: From the output of the single-point energy calculation, extract the desired electronic properties:

-

HOMO/LUMO Energies: These are directly related to the ionization potential and electron affinity. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy of the lowest electronic transition.[22]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the electron density surface. This visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, which is crucial for understanding intermolecular interactions.[5]

-

Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to obtain a more quantitative measure of the charge distribution on each atom.

-

Implications in Drug Development

The unique electronic properties of PFACs are leveraged extensively in drug design to overcome common challenges in pharmacokinetics and pharmacodynamics.

-

Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine is often introduced at a metabolically vulnerable position to block oxidation and increase the drug's half-life.[2]

-

Modulation of Acidity (pKa): As shown in Table 2, fluorination can drastically lower the pKa of acidic or basic functional groups.[23] This is a critical tool for optimizing a drug's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and binding to the target protein.

-

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonding (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and interactions with aromatic residues.[24][25] The electron-poor nature of a perfluorinated ring can also lead to favorable quadrupole-quadrupole interactions (π-stacking) with electron-rich aromatic amino acid side chains.[15]

-

Membrane Permeability and Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][3] This effect is carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

Case Study: BCR-ABL Kinase Inhibitors in CML

Chronic Myeloid Leukemia (CML) is often driven by the constitutively active BCR-ABL tyrosine kinase. Fluorinated inhibitors like Asciminib are designed to target this protein. The electronic properties conferred by fluorine substituents are critical for achieving high potency and selectivity.

In this pathway, the fluorinated inhibitor Asciminib binds to the myristoyl pocket of the BCR-ABL kinase, an allosteric site.[26] The electronic properties of its fluorinated aromatic rings contribute to the precise interactions required for high-affinity binding, locking the kinase in an inactive conformation and blocking the downstream signaling that leads to leukemia cell proliferation.[3][26]

References

- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. hammett substituent constants: Topics by Science.gov [science.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 12. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 14. researchgate.net [researchgate.net]

- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ossila.com [ossila.com]

- 17. static.igem.org [static.igem.org]

- 18. longdom.org [longdom.org]

- 19. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. videleaf.com [videleaf.com]

- 23. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences the molecule's electronic properties, acidity, and reactivity, making it a valuable synthon for the introduction of perfluorinated moieties into organic molecules. These features are highly desirable in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in key organic transformations.

Key Applications